molecular formula C16H22N4O3S2 B2755441 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 2034282-72-7

1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2755441
CAS No.: 2034282-72-7
M. Wt: 382.5
InChI Key: LOWBUOJRCBYWLO-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, combining elements from thiophene, pyrazole, piperidine, and sulfonamide classes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide typically involves a multi-step process:

  • Formation of the Pyrazole Ring: : Starting with thiophene, the pyrazole ring is synthesized through cyclization reactions involving appropriate reagents like hydrazine derivatives.

  • Coupling Reactions: : Coupling of the pyrazole derivative with piperidine-4-carboxylic acid is achieved through amide bond formation, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

On an industrial scale, the preparation of this compound may involve automated reactors and optimization of reaction conditions to improve yield and purity. Scale-up procedures typically focus on enhancing reaction efficiency, minimizing by-products, and ensuring the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide undergoes various reactions:

  • Oxidation: : The thiophene and pyrazole rings can be oxidized under controlled conditions using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions can target specific functional groups, such as nitro reduction using catalytic hydrogenation.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions, with reagents like amines or alcohols.

Common Reagents and Conditions

Reagents commonly used include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Hydrogen gas, palladium on carbon.

  • Coupling agents: EDCI, DCC.

  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

Major products from these reactions include modified derivatives of the parent compound, which may exhibit different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.

Biology

Biologically, the compound can be used as a probe to study the interactions with various biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide shows potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating specific diseases, particularly those involving inflammatory pathways and microbial infections.

Industry

In industry, this compound is utilized in the development of new materials with specific properties, such as improved chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : Targets include enzymes, receptors, and ion channels.

  • Pathways: : It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)piperidine-4-carboxamide

  • N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

  • N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-3-carboxamide

Uniqueness

The distinct combination of a methylsulfonyl group with a thiophene and pyrazole moiety in 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide sets it apart, offering unique chemical and biological properties that are not observed in similar compounds.

Conclusion

This compound stands out due to its complex structure and potential applications across various scientific fields. Its synthesis, reactivity, and unique properties make it a compound of great interest for further research and industrial development.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-25(22,23)20-8-2-13(3-9-20)16(21)17-6-10-19-7-4-15(18-19)14-5-11-24-12-14/h4-5,7,11-13H,2-3,6,8-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWBUOJRCBYWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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